molecular formula C34H45ClN4O3 B1384667 Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride CAS No. 1256584-77-6

Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride

Cat. No. B1384667
CAS RN: 1256584-77-6
M. Wt: 593.2 g/mol
InChI Key: VDZPTVLTFFGRJW-UHFFFAOYSA-N
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Description

The compound is an intermediate of Alectinib (C183360), a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor capable of blocking the resistant gatekeeper mutant, which results in reduced cell growth .


Synthesis Analysis

The synthesis of this compound involves a novel process for the preparation of Alectinib hydrochloride . The process also includes the preparation of tert-butyl-4- (4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, which is useful in the preparation of Alectinib and its pharmaceutical acceptable salts .


Molecular Structure Analysis

The molecular structure of the compound is represented by the InChI code: 1S/C25H27IN2O2/c1-7-16-9-10-17 (13-19 (16)26)25 (5,6)22-21 (23 (29)30-24 (2,3)4)18-11-8-15 (14-27)12-20 (18)28-22/h8-13,28H,7H2,1-6H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 514.41 . More detailed physical and chemical properties were not found in the available sources.

Scientific Research Applications

Asymmetric Synthesis of Glucocorticoid Receptor Modulators

A study by Sumiyoshi et al. (2011) focused on the asymmetric synthesis of enantiomerically pure 6-cyanoindole derivatives, which are key intermediates for non-steroidal glucocorticoid receptor modulators. The synthesis process involved a cinchona alkaloid-catalyzed addition of 6-cyanoindole to ethyl trifluoropyruvate, enabling the production of glucocorticoid receptor modulators with high enantiomeric excess and binding affinity. The stereogenic center at the trifluoromethyl alcohol moiety was found to influence the glucocorticoid receptor binding affinity, with one enantiomer showing higher binding affinity than the other (Sumiyoshi, Tojo, Urabe, & Tobe, 2011).

X-ray and DFT Analyses of Thieno[2,3-c]pyridine Derivatives

Çolak et al. (2021) reported on the synthesis, characterization, and analysis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its Schiff base compounds. These compounds were characterized using FTIR, NMR, and X-ray crystallography. The molecular structure was stabilized by intramolecular hydrogen bonds, and DFT studies highlighted the presence of such interactions in some compounds, demonstrating the significance of these interactions in stabilizing the molecular structure (Çolak, Karayel, Buldurun, & Turan, 2021).

Organic Synthesis and Structural Analysis

Synthesis of Antitumor and Antimicrobial Compounds

Isakhanyan et al. (2014) and Isakhanyan et al. (2016) conducted studies on the synthesis of tertiary aminoalkanols hydrochlorides, focusing on their antibacterial and antitumor properties. These studies revealed the potential of these compounds in biologically active applications and provided insights into their structural characteristics through spectroscopic methods (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014); (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).

Synthesis and Characterization of Potential COX-2 Inhibitors

Shi et al. (2012) synthesized a series of novel compounds and evaluated their cyclooxygenase inhibition properties, revealing moderate to good selective COX-2 inhibition. Structural changes in the substituents on the ester moiety significantly altered the inhibitory properties, indicating the potential for these compounds in reducing the side effects of nonsteroidal anti-inflammatory drugs (Shi, Hu, Xu, & Jiang, 2012).

Mechanism of Action

As an intermediate of Alectinib, this compound contributes to the overall mechanism of action of Alectinib, which is a potent ALK inhibitor. Alectinib blocks the action of the resistant gatekeeper mutant in ALK, leading to reduced cell growth .

properties

IUPAC Name

tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O3.ClH/c1-7-24-9-10-25(21-29(24)38-14-12-26(13-15-38)37-16-18-40-19-17-37)34(5,6)31-30(32(39)41-33(2,3)4)27-11-8-23(22-35)20-28(27)36-31;/h8-11,20-21,26,36H,7,12-19H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZPTVLTFFGRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)N4CCC(CC4)N5CCOCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride

CAS RN

1256584-77-6
Record name 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256584-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride
Reactant of Route 2
Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride
Reactant of Route 3
Reactant of Route 3
Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride
Reactant of Route 4
Reactant of Route 4
Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride
Reactant of Route 5
Reactant of Route 5
Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride
Reactant of Route 6
Reactant of Route 6
Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride

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